Product packaging for 4-(bromomethyl)-1-trityl-1H-imidazole(Cat. No.:CAS No. 562074-49-1)

4-(bromomethyl)-1-trityl-1H-imidazole

Cat. No.: B1630266
CAS No.: 562074-49-1
M. Wt: 403.3 g/mol
InChI Key: VVCLKPGOGFZAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Research

The imidazole scaffold is a cornerstone in modern chemical research, largely due to its prevalence in natural products and pharmaceuticals. nih.gov Its unique structural and electronic properties allow it to engage in a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions, which is fundamental to its role in biological systems. For instance, the imidazole side chain of the amino acid histidine is crucial for the catalytic activity of many enzymes. mdpi.com

In medicinal chemistry, the imidazole ring is a key component in numerous drugs with a wide range of therapeutic applications, including antifungal agents, antihistamines, and anticancer drugs. nih.gov The stability of the aromatic imidazole ring, coupled with its ability to be readily functionalized, makes it an attractive scaffold for the design and synthesis of new therapeutic agents. mdpi.com

Role of Functionalized Imidazole Derivatives as Synthetic Intermediates

The true power of the imidazole scaffold in organic synthesis is realized through its functionalized derivatives, which serve as highly valuable synthetic intermediates. mdpi.com The introduction of various substituents onto the imidazole ring allows for the precise tuning of its steric and electronic properties, thereby directing the course of subsequent chemical transformations.

Functionalized imidazoles are employed in a multitude of synthetic strategies, including cross-coupling reactions, cycloadditions, and the construction of more complex heterocyclic systems. The ability to introduce reactive handles, such as halogens or protected functional groups, at specific positions on the imidazole ring provides synthetic chemists with a powerful toolkit for molecular construction.

One such strategically functionalized intermediate is 4-(bromomethyl)-1-trityl-1H-imidazole . This compound masterfully combines two key features that render it a highly useful reagent in multi-step organic synthesis. The trityl group (triphenylmethyl) serves as a bulky and readily removable protecting group for one of the imidazole nitrogen atoms. This protection prevents unwanted side reactions at this position and enhances the solubility of the molecule in organic solvents.

The bromomethyl group at the 4-position of the imidazole ring is a highly reactive electrophilic site. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the imidazole moiety onto a wide variety of molecular scaffolds through alkylation reactions.

Chemical Profile of this compound

PropertyValue
CAS Number 562074-49-1
Molecular Formula C23H19BrN2
Molecular Weight 403.31 g/mol

The strategic placement of the trityl protecting group and the reactive bromomethyl handle makes this compound a bespoke reagent for the controlled and selective elaboration of complex molecules containing the imidazole pharmacophore. Its application in the synthesis of bioactive compounds and other functional materials underscores the importance of thoughtfully designed synthetic intermediates in advancing the frontiers of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19BrN2 B1630266 4-(bromomethyl)-1-trityl-1H-imidazole CAS No. 562074-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCLKPGOGFZAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624661
Record name 4-(Bromomethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562074-49-1
Record name 4-(Bromomethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromomethyl 1 Trityl 1h Imidazole

Precursor Compounds and Starting Materials in 4-(bromomethyl)-1-trityl-1H-imidazole Synthesis

One primary precursor is 1-trityl-4-methyl-1H-imidazole . This compound already possesses the trityl-protected nitrogen and the methyl group at the desired C-4 position, making it an ideal substrate for direct side-chain bromination. The synthesis of this precursor typically starts from 4-methyl-1H-imidazole, which is then protected with a trityl group.

Another versatile starting material is (1-trityl-1H-imidazol-4-yl)methanol . This alcohol can be synthesized and subsequently converted to the corresponding bromide. The synthesis of this precursor can be achieved through various methods, including the reduction of a carboxylic acid or ester derivative at the C-4 position of the trityl-protected imidazole (B134444). For instance, 1-trityl-1H-imidazole-4-carboxylic acid can be reduced to the corresponding alcohol.

Furthermore, commercially available imidazole derivatives such as 1H-imidazole-4-carboxylic acid or its esters, like methyl 1H-imidazole-4-carboxylate , serve as fundamental starting points. These compounds can be first N-tritylated and then the C-4 substituent can be chemically modified in subsequent steps to introduce the methyl group, which is then brominated, or converted to a hydroxymethyl group for later transformation.

A summary of key precursor compounds and their roles is presented in the table below.

Precursor CompoundRole in Synthesis
1-trityl-4-methyl-1H-imidazoleDirect precursor for side-chain bromination.
(1-trityl-1H-imidazol-4-yl)methanolPrecursor for conversion of the hydroxymethyl group to a bromomethyl group.
1H-imidazole-4-carboxylic acidStarting material for the synthesis of N-tritylated and C-4 functionalized imidazoles.
Methyl 1H-imidazole-4-carboxylateEster derivative used for N-tritylation and subsequent functional group manipulation at C-4.

Strategies for Introducing the Bromomethyl Moiety

The introduction of the bromomethyl group onto the 1-trityl-1H-imidazole scaffold is a pivotal step. The primary strategies involve either the direct bromination of a methyl group at the C-4 position or the conversion of a hydroxymethyl group.

Regioselective Bromination at the Imidazole C-4 Methyl Position

The most direct approach to introduce the bromomethyl moiety is through the regioselective bromination of 1-trityl-4-methyl-1H-imidazole. This reaction is a type of benzylic or allylic bromination, as the methyl group is attached to an aromatic heterocycle. The key challenge is to achieve bromination exclusively at the methyl group without affecting the imidazole ring itself. The Wohl-Ziegler reaction is a classic method for such transformations. This free-radical substitution reaction is highly effective for the allylic and benzylic bromination of hydrocarbons.

The reaction typically involves a radical initiator to start the process. The stability of the resulting benzylic-type radical at the C-4 methyl position favors this transformation. The bulky trityl group at the N-1 position can sterically hinder direct attack on the imidazole ring, thereby enhancing the selectivity for side-chain bromination.

Application of N-Bromosuccinimide (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination of the methyl group in 1-trityl-4-methyl-1H-imidazole. NBS is a convenient source of bromine radicals (Br•) and is widely used in Wohl-Ziegler brominations.

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to minimize ionic side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential to initiate the reaction, often with the application of heat or UV light. The initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a resonance-stabilized radical intermediate. This radical then reacts with NBS to form the desired bromomethyl product and a succinimidyl radical, which continues the radical chain reaction.

An analogous reaction has been successfully employed in the bromination of 4'-methyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, where the methyl group was selectively brominated using NBS and AIBN in cyclohexane, yielding the 4'-bromomethyl derivative in high yield. This provides strong evidence for the applicability of this method to the imidazole system.

A typical reaction protocol is outlined in the table below.

Reagents and ConditionsPurpose
1-trityl-4-methyl-1H-imidazoleSubstrate
N-Bromosuccinimide (NBS)Brominating agent
Azobisisobutyronitrile (AIBN)Radical initiator
Carbon tetrachloride (CCl₄) or CyclohexaneSolvent
Reflux or UV irradiationInitiation of radical reaction

Introduction of the 1-Trityl Protecting Group

The introduction of the trityl (triphenylmethyl) group at the N-1 position of the imidazole ring is a crucial step to control the reactivity of the heterocycle and to direct subsequent reactions.

Methods for N-Trityl Group Installation on the Imidazole Nitrogen

The N-trityl group is typically installed by reacting an imidazole derivative with trityl chloride (TrCl) in the presence of a base. The choice of base and solvent is important for the efficiency of the reaction.

One common method involves the use of a tertiary amine base, such as triethylamine (B128534) or pyridine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). For example, 1H-imidazole-4-carboxylic acid can be tritylated by stirring with trityl chloride in a mixture of DMF and pyridine. nih.gov Similarly, ethyl imidazole-4-carboxylate can be N-protected with trityl chloride using triethylamine as the base. organic-chemistry.org

Alternatively, a stronger base like sodium hydride (NaH) can be used. wikipedia.org In this case, the imidazole nitrogen is first deprotonated by NaH to form the corresponding sodium salt, which then acts as a nucleophile and reacts with trityl chloride. This reaction is also typically carried out in an aprotic solvent such as DMF.

The table below summarizes common methods for N-trityl group installation.

Imidazole SubstrateReagentsBaseSolvent
ImidazoleTrityl chlorideSodium hydrideDMF
1H-Imidazole-4-carboxylic acidTrityl chloridePyridineDMF
Ethyl imidazole-4-carboxylateTrityl chlorideTriethylamineNot specified

Influence of Trityl Protection on Imidazole Ring Reactivity and Regioselectivity

The introduction of the bulky trityl group at the N-1 position of the imidazole ring has a profound influence on its reactivity and the regioselectivity of subsequent chemical transformations.

Steric Hindrance: The large size of the trityl group provides significant steric hindrance around the N-1 and C-2 positions of the imidazole ring. This steric bulk can direct incoming reagents to the less hindered positions of the ring, primarily the C-4 and C-5 positions. In the context of the bromination of 1-trityl-4-methyl-1H-imidazole, the trityl group sterically shields the imidazole ring itself from electrophilic attack by bromine, thus favoring the radical substitution on the adjacent methyl group.

Electronic Effects: While the primary influence of the trityl group is steric, it can also have electronic effects. The triphenylmethyl group is generally considered to be electron-donating through induction, which can influence the electron density of the imidazole ring. However, for radical reactions at the side chain, the steric effect is the more dominant factor in directing the regioselectivity.

Protection Against N-Alkylation and Other Side Reactions: By protecting the N-1 position, the trityl group prevents unwanted side reactions at this nitrogen atom, such as N-alkylation or N-acylation, during subsequent synthetic steps. This protection is crucial for achieving high yields of the desired C-4 functionalized product.

Reactivity and Transformational Chemistry of 4 Bromomethyl 1 Trityl 1h Imidazole

Electrophilic Reactivity of the Bromomethyl Group

The bromomethyl group (-CH₂Br) is the most reactive site on 4-(bromomethyl)-1-trityl-1H-imidazole for transformations. The carbon atom of the bromomethyl moiety is electron-deficient due to the strong electron-withdrawing inductive effect of the adjacent bromine atom. This polarization renders the carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This classic electrophilic nature is characteristic of benzylic and allylic halides and is the foundation for the compound's primary use as an alkylating agent. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom, being a good leaving group, is displaced by an incoming nucleophile.

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary utility of this compound lies in its capacity to act as an efficient alkylating agent. The electrophilic carbon of the bromomethyl group readily undergoes nucleophilic substitution reactions (Sₙ2), allowing for the introduction of the 4-(1-trityl-1H-imidazolyl)methyl moiety onto a diverse array of substrates.

Formation of Diverse 4-(substituted-methyl)-1-trityl-1H-imidazole Derivatives

This reactivity allows for the synthesis of a wide variety of derivatives. By selecting the appropriate nucleophile, various functional groups can be appended to the imidazole (B134444) core via the methylene (B1212753) linker. For instance, reactions with oxygen-based nucleophiles like alcohols or phenols lead to ethers, while sulfur-based nucleophiles such as thiols yield thioethers (sulfides). jmaterenvironsci.comsemanticscholar.org Similarly, nitrogen nucleophiles, including primary and secondary amines, can be alkylated to form the corresponding substituted amines. organic-chemistry.org This versatility makes the compound a key building block for constructing more complex molecules containing the trityl-protected imidazole scaffold.

Alkylation Reactions with Various Nucleophiles

The alkylation of nucleophiles with this compound is a robust and widely applicable transformation. The trityl group, while sterically demanding, does not significantly hinder the reactivity of the adjacent bromomethyl group, allowing for efficient substitution reactions.

Specific examples include S-alkylation, where thiols react to form thioethers. This reaction is a common strategy for synthesizing organosulfur compounds. jmaterenvironsci.com For example, a related compound, 2-trityl-5-(4′-bromomethylbiphen-2-yl)tetrazole, has been shown to effectively alkylate various thiol-containing heterocycles. researchgate.net Analogous reactions with this compound proceed under similar conditions, typically in the presence of a mild base to deprotonate the nucleophile. The alkylation of amines and imidazoles with various alkylating agents is also a well-established synthetic route. derpharmachemica.comderpharmachemica.combeilstein-journals.orgresearchgate.netresearchgate.net

The following table illustrates the expected products from the reaction of this compound with a selection of nucleophiles.

Nucleophile (Nu-H)Nucleophile ClassProduct StructureProduct Name
R-OH (e.g., Ethanol)AlcoholStructure of 4-((alkoxy)methyl)-1-trityl-1H-imidazole4-((alkoxy)methyl)-1-trityl-1H-imidazole
R-SH (e.g., Thiophenol)ThiolStructure of 4-((alkylthio)methyl)-1-trityl-1H-imidazole4-((alkylthio)methyl)-1-trityl-1H-imidazole
R₂NH (e.g., Diethylamine)Secondary AmineStructure of N,N-dialkyl-1-(1-trityl-1H-imidazol-4-yl)methanamineN,N-dialkyl-1-(1-trityl-1H-imidazol-4-yl)methanamine
N₃⁻ (e.g., Sodium Azide)AzideStructure of 4-(azidomethyl)-1-trityl-1H-imidazole4-(azidomethyl)-1-trityl-1H-imidazole
CN⁻ (e.g., Sodium Cyanide)CyanideStructure of 2-(1-trityl-1H-imidazol-4-yl)acetonitrile2-(1-trityl-1H-imidazol-4-yl)acetonitrile
Table 1: Examples of Nucleophilic Substitution Products.

Chemical Transformations Involving the Imidazole Nucleus

While the bromomethyl side chain is the primary site of reactivity, the imidazole ring itself can undergo chemical transformations, although these are heavily influenced by the presence of the N-1 trityl group.

Influence of the Trityl Group on Imidazole Ring Functionalization

The trityl (triphenylmethyl) group serves two main purposes. First, it acts as a protecting group for the N-1 position, preventing unwanted N-alkylation or other reactions at this nitrogen. Second, its significant steric bulk imposes considerable constraints on the reactivity of the adjacent C-2 and C-5 positions of the imidazole ring.

However, the trityl group also enables specific reactivity. It is known to facilitate the deprotonation of the C-2 proton of the imidazole ring by organolithium reagents, such as n-butyllithium. up.ac.zarsc.org This increased acidity at C-2 allows for regioselective lithiation, forming 2-lithio-1-trityl-imidazole intermediates. These intermediates are powerful nucleophiles that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a reliable method for introducing substituents specifically at the C-2 position. up.ac.zarsc.org This directed metallation strategy circumvents the steric hindrance that would typically prevent direct electrophilic attack at this site.

Potential for Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an imidazole ring is generally unfavorable unless the ring is activated by strongly electron-withdrawing groups (such as a nitro group) and possesses a good leaving group (like a halogen) directly attached to the ring. globalresearchonline.netaskfilo.compharmaguideline.com The this compound molecule does not meet these criteria. The trityl group and the bromomethyl group are not sufficiently electron-withdrawing to activate the imidazole nucleus towards nucleophilic attack. Therefore, the potential for NAS on the carbon atoms of the imidazole ring itself is extremely low.

Strategic Applications in Complex Organic Synthesis

Utilization as a Key Building Block for Advanced Heterocyclic Systems

The bifunctional nature of 4-(bromomethyl)-1-trityl-1H-imidazole, possessing both a nucleophilic imidazole (B134444) core (once deprotonated) and an electrophilic bromomethyl group, makes it a versatile precursor for the synthesis of more complex, fused heterocyclic systems. While its application is predominantly documented in the synthesis of specific pharmaceutical scaffolds, its potential extends to the construction of a variety of advanced heterocyclic frameworks.

The reactive bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. This enables the linkage of the trityl-protected imidazole moiety to other heterocyclic or carbocyclic rings. For instance, N-alkylation of various nitrogen-containing heterocycles with this compound can lead to the formation of novel molecular architectures. organic-chemistry.org Subsequent intramolecular cyclization reactions can then be employed to generate fused imidazole ring systems, such as imidazo[1,2-a]pyridines or other nitrogen-bridgehead heterocycles. rsc.org

The general strategies for the synthesis of fused imidazoles often involve the initial formation of an α-amino ketone followed by cyclization, or the annulation onto a pre-existing imidazole ring. nih.gov In this context, this compound can serve as a valuable starting material for the latter approach. Although specific examples of its use in the synthesis of a broad range of diverse fused heterocyclic systems are not extensively detailed in the literature, its chemical properties make it a theoretically viable candidate for such transformations.

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds

The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.govresearchgate.net The compound this compound serves as a crucial intermediate in the synthesis of several of these pharmacologically significant molecules.

The most prominent application of this compound and its structural analogs is in the synthesis of a class of antihypertensive drugs known as sartans. researchgate.net These drugs, such as Olmesartan, are angiotensin II receptor blockers. The synthesis of these complex molecules often involves the coupling of a substituted imidazole derivative with a biphenyl (B1667301) tetrazole moiety.

In a typical synthetic route, a suitably functionalized imidazole core is alkylated with a bromomethyl biphenyl tetrazole derivative. For example, in the synthesis of Olmesartan, a 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid alkyl ester is coupled with a tritylated bromomethyl biphenyl tetrazole. google.com The trityl group in these intermediates serves to protect the tetrazole ring during the alkylation step. researchgate.net

The table below outlines key intermediates and their roles in the synthesis of sartans, highlighting the importance of the alkylation reaction involving a bromomethyl group.

IntermediateRole in SynthesisResulting Drug Class
4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid alkyl esterNucleophile in the alkylation reactionAngiotensin II Receptor Antagonists (Sartans)
5-(4'-bromomethyl-biphenyl)-2-yl-1-trityl tetrazoleAlkylating agent providing the biphenyl tetrazole scaffoldAngiotensin II Receptor Antagonists (Sartans)
Trityl Olmesartan MedoxomilProtected intermediate prior to deprotectionAngiotensin II Receptor Antagonists (Sartans)

This synthetic strategy underscores the importance of intermediates like this compound, where the bromomethyl group facilitates the crucial C-N bond formation that links the two key fragments of the final drug molecule.

The imidazole scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to engage in various biological interactions. nih.gov While the use of this compound is most extensively documented in the synthesis of sartans, its potential as a building block for other complex, pharmacologically relevant imidazole-containing compounds is significant.

The reactivity of the bromomethyl group allows for its use in the N-alkylation of various heterocyclic systems, which is a common strategy in the synthesis of medicinal compounds. organic-chemistry.org This could include the synthesis of novel kinase inhibitors, antifungal agents, or anticancer compounds, where the imidazole moiety often plays a key role in binding to biological targets. nih.gov

For instance, the synthesis of novel anticancer agents has been reported through the functionalization of imidazole rings. nih.gov The introduction of various substituents via alkylation of a bromomethyl-imidazole derivative could lead to new compounds with potential therapeutic applications. However, specific, publicly documented examples of the use of this compound in the synthesis of non-sartan pharmaceuticals are not widely available in the reviewed scientific literature. The general synthetic utility of imidazole derivatives suggests that this compound could be a valuable intermediate for the exploration of new chemical entities in drug discovery. nih.gov

Application in the Development of Agrochemical and Material Science Intermediates

Beyond the pharmaceutical industry, imidazole derivatives have found applications in agrochemicals and materials science. nih.gov The imidazole ring is present in some fungicides and herbicides. In materials science, imidazole-based compounds are used in the creation of polymers, ionic liquids, and dyes for various applications.

The inherent reactivity of this compound suggests its potential as an intermediate in these fields. The bromomethyl group can be used to anchor the imidazole moiety onto polymer backbones or other material scaffolds. The trityl group, while primarily a protecting group, can also influence the physical properties of materials.

Despite this potential, a review of the available scientific and patent literature does not reveal specific, documented applications of this compound in the development of agrochemical or material science products. The research in these areas tends to focus on other functionalized imidazole derivatives. Therefore, while the chemical properties of the compound make it a candidate for such applications, its practical use in these fields is not well-established.

Advanced Protecting Group Chemistry Pertaining to 1 Trityl 1h Imidazole Derivatives

Orthogonal Protecting Group Strategies in Multi-Step Imidazole (B134444) Synthesis

In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to protect certain groups from reacting while transformations are carried out elsewhere in the molecule. An orthogonal protecting group strategy is a powerful approach where multiple, distinct classes of protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. jocpr.comresearchgate.net This allows for the sequential deprotection and functionalization of different sites within the same molecule. jocpr.com

The N-trityl group on an imidazole ring is a valuable component of such strategies due to its unique reactivity profile. It is highly stable to basic, nucleophilic, oxidative, and reductive conditions, but is readily cleaved under acidic conditions. This allows for a wide range of chemical transformations to be performed on other parts of a molecule bearing a 1-trityl-1H-imidazole moiety. For instance, a base-labile protecting group, such as an acetate (B1210297) ester, can be cleaved with sodium hydroxide, or a fluoride-labile silyl (B83357) ether can be removed with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), all while the N-trityl group remains intact. organic-chemistry.orgharvard.edu Conversely, the N-trityl group can be selectively removed under acidic conditions that would not affect groups stable to acid, such as benzyl (B1604629) ethers.

Table 1: Orthogonality of the N-Trityl Imidazole Group with Other Common Protecting Groups

Protecting Group ClassTypical Cleavage ConditionOrthogonality with N-TritylRationale
Silyl Ethers (e.g., TBDMS, TIPS)Fluoride ions (e.g., TBAF)OrthogonalN-Trityl is stable to fluoride; silyl ethers are stable to mild acid used for detritylation.
Esters (e.g., Acetyl, Benzoyl)Base-mediated hydrolysis (e.g., NaOH, K2CO3)OrthogonalN-Trityl is stable to basic conditions.
Carbamates (e.g., Alloc)Pd(0) catalysisOrthogonalN-Trityl is stable to palladium catalysis.
Benzyl Ethers (Bn)Hydrogenolysis (H2, Pd/C)OrthogonalN-Trityl is stable to catalytic hydrogenation.
Carbamates (e.g., Boc)Strong acid (e.g., TFA)Non-OrthogonalBoth groups are cleaved by strong acids; selective removal is challenging.
Acetals (e.g., THP)Aqueous acidNon-OrthogonalBoth groups are labile under similar acidic conditions, though some selectivity may be achieved.

Comparative Analysis of Trityl Protection with Alternative Imidazole Nitrogen Protecting Groups

While the trityl group is highly effective, other protecting groups are available for the imidazole nitrogen, each with its own advantages and disadvantages. The optimal choice depends on the specific requirements of the synthetic route.

The tert-butyldimethylsilyl (TBDMS) group is another common protecting group for alcohols and heterocycle nitrogens. Its chemistry is orthogonal to that of the trityl group.

Introduction: The TBDMS group is typically introduced using TBDMS-Cl and a base like imidazole in DMF. organic-chemistry.org The trityl group is introduced using trityl chloride and a base like triethylamine (B128534).

Stability: The TBDMS group is stable to a wide range of non-acidic and non-fluoride conditions. It is, however, labile to both acid and fluoride ions. The trityl group is stable to fluoride but labile to acid. The TBDMS group is generally more stable to acidic conditions than the trityl group. harvard.edu

Cleavage: The most significant difference is their cleavage. TBDMS is most commonly and selectively removed using a fluoride source like TBAF in THF, conditions to which the trityl group is completely inert. organic-chemistry.org This fundamental difference makes the TBDMS and trityl groups an excellent orthogonal pair for complex syntheses.

Table 2: Comparison of N-Trityl vs. N-TBDMS Protecting Groups for Imidazole

FeatureTrityl (Tr)tert-Butyldimethylsilyl (TBDMS)
Primary Cleavage MethodMild to strong acid (e.g., TFA, AcOH)Fluoride ions (e.g., TBAF, HF)
Stability to BasesExcellentGood
Stability to FluorideExcellentVery Labile
Stability to HydrogenolysisExcellentExcellent
Steric BulkVery HighHigh
OrthogonalityOrthogonal to fluoride-labile and base-labile groups.Orthogonal to acid-labile and base-labile groups.

Tosyl (Ts) Group: The p-toluenesulfonyl (tosyl) group is an electron-withdrawing group that significantly deactivates the imidazole ring towards electrophilic attack. It is exceptionally stable to a wide range of conditions, including strong acids and oxidants. However, its removal is often difficult, typically requiring harsh reductive conditions (e.g., sodium in liquid ammonia) or strong, prolonged acid hydrolysis, which can be incompatible with sensitive molecules. researchgate.net In contrast, the trityl group is easily removed under mild acidic conditions, making it far more suitable for delicate substrates.

Tetrahydropyranyl (THP) Group: The THP group is an acetal (B89532) and, like the trityl group, is labile under acidic conditions. nih.gov It is generally stable to basic, reductive, and nucleophilic conditions. While both Tr and THP are cleaved by acid, their relative labilities can differ, sometimes allowing for selective removal. However, they are not considered an orthogonal pair. nih.gov The THP group is smaller than the trityl group, which can be an advantage in sterically congested environments. A significant drawback of the THP group is the introduction of a new stereocenter upon its installation, which can complicate characterization (e.g., NMR spectra) and purification. The trityl group does not have this issue.

Future Research Directions and Synthetic Innovations for 4 Bromomethyl 1 Trityl 1h Imidazole

Development of Greener and More Sustainable Synthetic Routes

Traditional syntheses of functionalized imidazoles often rely on multi-step procedures that may involve hazardous reagents, stoichiometric amounts of promoters, and volatile organic solvents, leading to significant waste generation. The principles of green chemistry offer a framework for developing more environmentally benign alternatives. wjbphs.comwjbphs.com Future research into the synthesis of 4-(bromomethyl)-1-trityl-1H-imidazole and its precursors will likely prioritize these principles.

Key areas for development include:

Solvent-Free and Aqueous Media Reactions: Moving away from chlorinated solvents and dipolar aprotic solvents is a major goal. Research into solid-state reactions or conducting key steps, such as the formation of the imidazole (B134444) ring, in water could drastically reduce the environmental impact. wjbphs.com One-pot syntheses under solvent-free conditions have already shown promise for other imidazole derivatives, yielding products with high efficiency. asianpubs.org

Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry tool known to accelerate reaction rates, improve yields, and reduce the formation of byproducts. wjbphs.com Applying this technology to the tritylation of 4-methylimidazole (B133652) or the subsequent bromination step could significantly shorten reaction times from hours to minutes.

Use of Bio-based Catalysts: The exploration of inexpensive, biodegradable, and non-toxic biocatalysts, such as citric acid from lemon juice, has been reported for the synthesis of triaryl-imidazoles. researchgate.net Investigating similar biocatalysts for the initial construction of the imidazole core could offer a sustainable alternative to conventional acid or base catalysts.

A comparative overview of a hypothetical traditional versus a greener synthetic approach is presented below.

FeatureConventional RouteProposed Greener Route
Solvent Dichloromethane, DMFWater, Ethanol, or Solvent-free
Energy Source Conventional heating (oil bath)Microwave irradiation
Catalyst Stoichiometric base (e.g., NaH)Catalytic amount of a reusable solid acid or bio-catalyst
Reaction Time Several hours to daysMinutes to a few hours
Work-up Multi-step extractionSimple filtration and washing
Waste Profile High organic wasteMinimal, biodegradable waste

Exploration of Novel Catalytic Approaches in its Synthesis and Transformations

Catalysis is at the heart of modern organic synthesis, offering pathways to molecules with high efficiency and selectivity. While the synthesis of this compound is established, novel catalytic methods can improve efficiency and enable new transformations.

Future research directions in catalysis include:

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction as a green alternative to metal-based systems. researchgate.net Investigating organocatalysts for the key bond-forming steps in the synthesis of the imidazole precursor could minimize metal contamination in the final products, which is particularly important for pharmaceutical applications.

Catalytic Cross-Coupling Reactions: The bromomethyl group is a prime handle for transformations. While classical SN2 reactions are common, exploring palladium or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) with the C-Br bond could open pathways to novel derivatives that are difficult to access via traditional nucleophilic substitution, connecting the imidazole moiety to aryl, alkynyl, or amino groups through a methylene (B1212753) spacer.

Catalytic ApproachPotential ApplicationKey Advantages
Copper-Catalyzed C-H Functionalization Synthesis of the core imidazole ringMild conditions, low toxicity, cost-effective. nih.gov
HBF₄–SiO₂ Catalysis Multicomponent synthesis of the imidazole scaffoldHigh efficiency, reusability of the catalyst. rsc.org
Palladium-Catalyzed Cross-Coupling Transformation of the bromomethyl groupFormation of C(sp³)-C(sp²), C(sp³)-C(sp), and C(sp³)-N bonds.
Organocatalysis Formation of the imidazole ringMetal-free, environmentally benign, avoids product contamination. researchgate.net

Investigation of Unprecedented Reactivity Pathways and Derivatives

Beyond its established role as a protected alkylating agent, future studies could uncover novel modes of reactivity for this compound, leading to the synthesis of unprecedented molecular architectures.

Radical-Mediated Reactions: While the bromomethyl group is typically exploited for its electrophilicity, its C-Br bond can be homolytically cleaved to participate in radical reactions. Investigating atom transfer radical addition (ATRA) or other radical-mediated coupling reactions could provide access to a new family of derivatives.

N-Heterocyclic Carbene (NHC) Precursors: The trityl-protected imidazole is a precursor to N-heterocyclic carbenes (NHCs). A potential research avenue involves the substitution of the bromide with various functional groups, followed by deprotection of the trityl group and subsequent N-alkylation and deprotonation to generate novel functionalized NHCs. These NHCs could serve as ligands for transition metal catalysis or as organocatalysts themselves.

Directed C-H Functionalization: The bulky trityl group could be exploited to sterically direct C-H functionalization reactions to the C2 or C5 positions of the imidazole ring. This would allow for the late-stage introduction of functional groups onto the heterocyclic core, a highly desirable strategy in medicinal chemistry for the rapid generation of molecular libraries.

Reaction TypeReagents/ConditionsPotential Outcome/Novel Derivatives
Atom Transfer Radical Addition (ATRA) Radical initiator (AIBN), AlkenesAddition of the imidazolylmethyl group across double bonds
Directed C-H Arylation Pd(OAc)₂, Ligand, Aryl HalideSynthesis of 2-aryl-4-(bromomethyl)-1-trityl-1H-imidazoles
NHC Formation Sequence 1. Nucleophile (e.g., R₂NH) 2. Acid (deprotection) 3. R'-X (alkylation) 4. BaseFunctionalized N-heterocyclic carbenes

Expansion of Synthetic Utility in Emerging Fields of Organic Chemistry

The unique structural features of this compound make it an attractive building block for applications in rapidly advancing areas of chemical science.

Medicinal Chemistry and Chemical Biology: The imidazole ring is a prominent scaffold in many pharmaceuticals. nih.govresearchgate.net This compound can be used as a key intermediate to synthesize complex molecules for screening as potential therapeutic agents, such as kinase inhibitors or anti-infective agents. The bromomethyl handle allows for covalent attachment to target proteins or for linking to other pharmacophores to create hybrid drugs.

Supramolecular Chemistry: The rigid, planar structure of the imidazole ring and the ability to introduce diverse functionality via the bromomethyl group make it a candidate for constructing complex supramolecular assemblies, such as metal-organic frameworks (MOFs) or functional macrocycles.

Materials Science: By incorporating this imidazole derivative into polymer backbones via polymerization of a vinyl-functionalized derivative, new functional materials could be developed. After deprotection, the imidazole units within the polymer could be used to coordinate metal ions for catalytic applications or to create proton-conducting materials for fuel cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(bromomethyl)-1-trityl-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromomethylation of a pre-functionalized imidazole core using reagents like NaH or K₂CO₃ in aprotic solvents (DMF, THF) under inert atmospheres (N₂) is common . Optimization of reaction time, temperature, and stoichiometry (e.g., molar ratios of brominating agents) is critical to minimize by-products like dehalogenated impurities .
  • Characterization : Confirmation of structure involves ¹H/¹³C NMR (to verify trityl and bromomethyl groups), IR (C-Br stretch ~550 cm⁻¹), and HRMS for molecular ion validation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC or flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from unreacted starting materials .
  • Spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₆ to confirm absence of residual solvents or protons from by-products .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br content to assess purity (>95% required for most studies) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Crystallography Challenges :

  • Diffraction Quality : The bulky trityl group may hinder crystal packing, leading to poor diffraction. Co-crystallization with carboxylic acids (e.g., 4-hydroxybenzoic acid) can improve lattice stability .
  • Software Tools : SHELX suite (SHELXD for phase solution, SHELXL for refinement) is recommended for handling weak data or twinning .
    • Key Metrics : Report R-factors (<0.05 for high-resolution data) and validate intermolecular interactions (e.g., C-H···Br hydrogen bonds) using Mercury software .

Q. How do substituent effects on the imidazole ring influence reactivity in cross-coupling reactions?

  • Case Study : The bromomethyl group enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the trityl group may reduce reaction rates. Use Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C to improve efficiency .
  • Contradictions : notes lower yields with electron-withdrawing substituents (e.g., nitro groups), while reports success with halogenated aryl partners. Reconcile by adjusting catalyst loading (1–5 mol%) and optimizing ligand choice (XPhos vs. SPhos) .

Q. What computational methods are effective in predicting the biological activity or binding modes of this compound derivatives?

  • Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450). Parameterize the bromomethyl group’s van der Waals radius and partial charges using Gaussian09 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on key residues (e.g., His⁵⁰ in imidazole-binding pockets) .

Q. How can researchers mitigate competing side reactions during functionalization of the bromomethyl group?

  • Mechanistic Insights : The bromide is susceptible to elimination (forming methylene-imidazole) under basic conditions. Use mild bases (Cs₂CO₃ instead of NaOH) and polar aprotic solvents (DMF) to favor substitution over elimination .
  • By-Product Analysis : Monitor reactions via TLC and LC-MS; quench with NH₄Cl to terminate intermediates .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

  • Scale-Dependent Approaches :

  • Small Scale : Recrystallization from ethanol/water (1:3) yields high-purity crystals .
  • Large Scale : Automated flash chromatography (Biotage Isolera) with C18 columns and methanol/water gradients improves throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-1-trityl-1H-imidazole
Reactant of Route 2
4-(bromomethyl)-1-trityl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.